molecular formula C9H13ClO4 B1248598 Kankanol

Kankanol

Cat. No.: B1248598
M. Wt: 220.65 g/mol
InChI Key: XNCBYWDPTVQQQZ-ZLSXHNQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kankanol is a natural iridoid compound isolated from the stems of the desert plant Cistanche tubulosa . This plant is a traditional medicine authorized in pharmacopoeias such as the Japanese Pharmacopoeia, where it has been used for treating conditions including impotence, sterility, lumbago, and general body weakness . As a research chemical, this compound is of significant interest for its diverse biological activities. Studies have indicated that it possesses vasorelaxant properties, suggesting potential value in cardiovascular research . Furthermore, it has demonstrated hepatoprotective effects, making it a candidate for investigations into liver health and disease . Preliminary research also points to this compound having glucose tolerance-improving effects, which may be relevant for metabolic disorder studies . It is part of a broader class of iridoids, which are known for a wide range of pharmacological activities including antibacterial, antifungal, anticancer, antidiabetic, antioxidant, and neuroprotective effects . Researchers are exploring this compound to better understand its mechanism of action and its potential applications within these fields. This product is strictly for research purposes in a laboratory setting. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

(1S,4S,5R,7R,9R,11S)-9-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,5-diol

InChI

InChI=1S/C9H13ClO4/c10-6-2-4-1-5(11)9(12)3-13-8(14-6)7(4)9/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8+,9+/m1/s1

InChI Key

XNCBYWDPTVQQQZ-ZLSXHNQQSA-N

Isomeric SMILES

C1[C@@H]2C[C@H](O[C@H]3[C@@H]2[C@@]([C@@H]1O)(CO3)O)Cl

Canonical SMILES

C1C2CC(OC3C2C(C1O)(CO3)O)Cl

Synonyms

kankanol

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the foundational steps to identify and characterize Kankanol in natural or synthetic samples?

  • Methodological Answer:

Isolation : Use chromatography (HPLC, GC-MS) to separate this compound from complex matrices, guided by polarity and solubility .

Structural Confirmation : Employ spectroscopic techniques (NMR, IR) and compare spectral data with published libraries. Validate purity via melting point analysis or HPLC retention times .

Quantification : Develop a calibration curve using standards and validate via spike-recovery experiments .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer:

Target Selection : Prioritize targets based on structural analogs (e.g., phenolic compounds often exhibit antioxidant activity) .

Assay Optimization : Use dose-response curves (e.g., 0.1–100 µM) and include positive/negative controls. Validate via triplicate runs .

Statistical Thresholds : Define significance (e.g., p < 0.05) and calculate IC50/EC50 values using nonlinear regression models .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships?

  • Methodological Answer:

Derivatization Strategy : Modify functional groups (e.g., hydroxyl → methyl ether) while retaining the core scaffold .

Reaction Monitoring : Use TLC or in-situ FTIR to track progress. Optimize conditions (e.g., solvent, catalyst) via Design of Experiments (DoE) .

Characterization : Compare derivatives’ spectral data with the parent compound to confirm structural changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer:

Meta-Analysis : Systematically review studies, noting variables like cell lines (e.g., HeLa vs. primary cells) or solvent effects (DMSO vs. ethanol) .

Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines) .

Mechanistic Probes : Use knock-out models (e.g., CRISPR) or competitive inhibitors to validate target specificity .

Q. What strategies optimize this compound’s experimental conditions for reproducibility in in vivo models?

  • Methodological Answer:

Dose Standardization : Calculate pharmacokinetic parameters (e.g., bioavailability, half-life) to determine optimal dosing intervals .

Vehicle Control : Test multiple solvents (e.g., PEG-400, saline) to rule out vehicle-induced artifacts .

Blinding : Implement double-blind protocols for data collection to reduce observer bias .

Q. How can computational modeling enhance mechanistic studies of this compound?

  • Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, receptors). Validate via mutagenesis .

MD Simulations : Simulate ligand-protein interactions (100 ns trajectories) to assess stability and conformational changes .

QSAR Models : Corrogate experimental bioactivity data with molecular descriptors (e.g., logP, polar surface area) to predict novel derivatives .

Q. What ethical considerations arise when publishing conflicting data on this compound’s toxicity?

  • Methodological Answer:

Transparency : Disclose all raw data and analysis code in supplementary materials .

Authorship Criteria : Follow ICMJE guidelines to avoid disputes; clarify contributions (e.g., conceptualization vs. data curation) .

Conflict of Interest : Declare funding sources (e.g., industry grants) that may influence interpretation .

Methodological Frameworks

Q. How to formulate a FINER research question for studying this compound’s neuroprotective effects?

  • Guidance:

  • Feasible : Ensure access to neuronal models (e.g., SH-SY5Y cells) and funding for assays .
  • Novel : Investigate understudied pathways (e.g., Nrf2/ARE vs. common antioxidant mechanisms) .
  • Ethical : Adhere to IACUC protocols for animal studies .

Q. What statistical methods address variability in this compound’s pharmacokinetic data?

  • Guidance:

  • Use mixed-effects models to account for inter-individual variability .
  • Apply bootstrap resampling to estimate confidence intervals for parameters like Cmax and AUC .

Tables for Key Methodological Steps

Step Tools/Techniques Validation Criteria Reference
Structural ElucidationNMR, X-ray crystallographyMatch with reference spectra
Bioactivity ScreeningHigh-throughput assaysZ’-factor > 0.5, signal-to-noise > 3
Data Contradiction AnalysisSystematic review, PRISMA guidelinesI² < 50% for heterogeneity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kankanol
Reactant of Route 2
Kankanol

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